N-(1-cyclohexylpropan-2-yl)butan-1-amine, also known as 1-cyclohexylpropan-2-amine, is an organic compound with the molecular formula . This compound features a cyclohexyl group attached to a propan-2-amine structure, making it part of the amine class of compounds. The IUPAC name reflects its structure, indicating the presence of a cyclohexyl group and a butan-1-amine moiety. The compound is characterized by its potential applications in medicinal chemistry and as a building block in organic synthesis.
N-(1-cyclohexylpropan-2-yl)butan-1-amine is classified as an aliphatic amine. It falls under the category of secondary amines due to the presence of two alkyl groups attached to the nitrogen atom. Its classification is significant for understanding its reactivity and potential applications in chemical synthesis.
The synthesis of N-(1-cyclohexylpropan-2-yl)butan-1-amine can be achieved through various methods, often involving the reaction of cyclohexyl derivatives with appropriate alkyl amines. A common approach includes:
Technical details regarding temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .
The molecular structure of N-(1-cyclohexylpropan-2-yl)butan-1-amine can be represented using various notations:
CC(CC1CCCCC1)N
InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3
The structure consists of a propan chain linked to a cyclohexane ring through an amine group. The presence of the cyclohexane ring contributes to the steric bulk around the nitrogen atom.
The molecular weight of N-(1-cyclohexylpropan-2-yl)butan-1-amine is approximately , with a boiling point recorded at .
N-(1-cyclohexylpropan-2-yl)butan-1-amine can engage in various chemical reactions typical for amines:
Technical details such as reaction conditions (temperature, solvent) significantly influence these reactions' outcomes .
The mechanism of action for N-(1-cyclohexylpropan-2-yl)butan-1-amine involves its interaction with biological targets. As an organic amine, it may function primarily through:
Data on specific targets or pathways would require further empirical studies to elucidate its precise mechanisms .
N-(1-cyclohexylpropan-2-yl)butan-1-amine exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Liquid |
Boiling Point | 181.5 °C |
Density | 0.858 g/cm³ |
Flash Point | 58.3 °C |
Refractive Index | 1.46 |
The chemical properties include:
Property | Value |
---|---|
Molecular Formula | C9H19N |
Molecular Weight | 141.26 g/mol |
Solubility | Soluble in organic solvents |
These properties are essential for understanding its behavior in various chemical environments .
N-(1-cyclohexylpropan-2-yl)butan-1-amine has potential applications in various scientific fields:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5